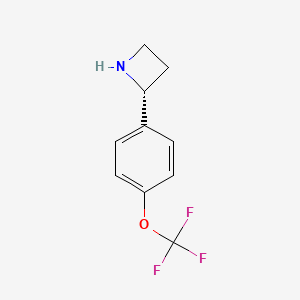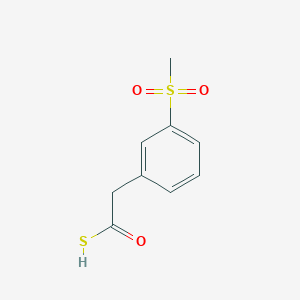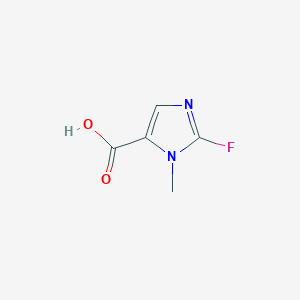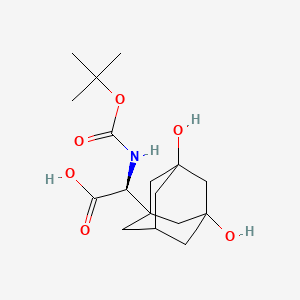
(R)-2-(4-(Trifluoromethoxy)phenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(4-(Trifluoromethoxy)phenyl)azetidine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring. The azetidine ring is a four-membered nitrogen-containing heterocycle, known for its significant ring strain and unique reactivity. The trifluoromethoxy group is notable for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions in various chemical and biological contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(Trifluoromethoxy)phenyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethoxyphenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The trifluoromethoxy group can be introduced using trifluoromethylation reactions, which involve reagents such as trifluoromethyl triflate .
Industrial Production Methods
Industrial production of ®-2-(4-(Trifluoromethoxy)phenyl)azetidine may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of robust catalysts and reagents that facilitate the trifluoromethylation process is crucial in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(4-(Trifluoromethoxy)phenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the azetidine ring or the phenyl group.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of trifluoromethoxy-substituted compounds .
Aplicaciones Científicas De Investigación
®-2-(4-(Trifluoromethoxy)phenyl)azetidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ®-2-(4-(Trifluoromethoxy)phenyl)azetidine involves its interaction with molecular targets through its trifluoromethoxy and azetidine groups. The electron-withdrawing nature of the trifluoromethoxy group can influence the compound’s binding affinity and reactivity with various enzymes and receptors. The azetidine ring’s strain-driven reactivity also plays a role in its interactions and effects .
Comparación Con Compuestos Similares
Similar Compounds
®-2-(4-(Trifluoromethyl)phenyl)azetidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
®-2-(4-(Methoxy)phenyl)azetidine: Contains a methoxy group instead of a trifluoromethoxy group.
®-2-(4-(Trifluoromethoxy)phenyl)aziridine: Features an aziridine ring instead of an azetidine ring.
Uniqueness
®-2-(4-(Trifluoromethoxy)phenyl)azetidine is unique due to the combination of its trifluoromethoxy group and azetidine ring. This combination imparts distinct electronic and steric properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H10F3NO |
|---|---|
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
(2R)-2-[4-(trifluoromethoxy)phenyl]azetidine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2/t9-/m1/s1 |
Clave InChI |
JQFYKDNOHXANAY-SECBINFHSA-N |
SMILES isomérico |
C1CN[C@H]1C2=CC=C(C=C2)OC(F)(F)F |
SMILES canónico |
C1CNC1C2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 3-[3-(3-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15220222.png)
![rel-(1S,4S)-tert-Butyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15220249.png)
![12-hydroxy-1,10-bis(4-methoxy-2,6-dimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15220250.png)
![Bicyclo[1.1.1]pentan-2-one](/img/structure/B15220265.png)
![10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B15220274.png)
![5-((1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrazine-2-carboxylic acid](/img/structure/B15220285.png)

![Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone](/img/structure/B15220296.png)

![6-Benzyl-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220307.png)


